3-(Benzoylamino)-N-cyclopentylbenzamide is a synthetic organic compound belonging to the class of benzamide derivatives. While not naturally occurring, its structure shares similarities with other benzamides known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This specific compound has primarily been investigated for its potential as an anti-cancer agent, particularly in the context of human mammary carcinoma. []
The synthesis of 3-(Benzoylamino)-N-cyclopentylbenzamide, often referred to as NPB in the literature, has been achieved through a multi-step process. [] The synthesis commences with the reaction of 3-hydroxybenzaldehyde with cyclopentylamine, followed by a reduction step to yield (3-(cyclopentylamino)phenyl)methanol. This intermediate is subsequently reacted with 2,3-dichlorophenylpiperazine, followed by a reaction with benzoyl chloride to afford the final compound, 3-(benzoylamino)-N-cyclopentylbenzamide.
While specific details regarding the molecular structure analysis of 3-(Benzoylamino)-N-cyclopentylbenzamide are limited in the available literature, single-crystal X-ray crystallographic studies have been conducted on a closely related analog, compound 4r, which was synthesized by modifying the N-cyclopentylbenzamide moiety. [] This analysis provides valuable insights into the spatial arrangement of atoms within the molecule and can be extrapolated to infer the general structural features of 3-(Benzoylamino)-N-cyclopentylbenzamide.
Research indicates that 3-(Benzoylamino)-N-cyclopentylbenzamide exhibits anti-cancer activity by targeting the phosphorylation of BAD (Bcl-2-associated death promoter) at the Ser99 residue in human carcinoma cells. [] BAD is a pro-apoptotic protein, meaning it promotes programmed cell death. Phosphorylation of BAD at Ser99 inactivates its pro-apoptotic function, contributing to cancer cell survival. By inhibiting this specific phosphorylation event, 3-(Benzoylamino)-N-cyclopentylbenzamide promotes BAD's pro-apoptotic activity, leading to cancer cell death.
The primary application of 3-(Benzoylamino)-N-cyclopentylbenzamide explored in scientific research is its potential as an anti-cancer agent. [] In vitro studies using human mammary carcinoma cell lines (MCF-7) have demonstrated its ability to inhibit cell viability and proliferation. This effect is attributed to its specific action on the BAD protein, promoting apoptosis in cancer cells.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: